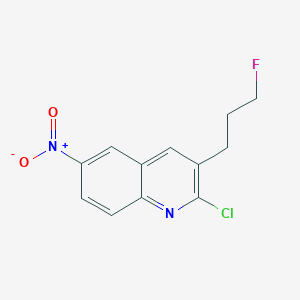
2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the second position, a fluoropropyl group at the third position, and a nitro group at the sixth position on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce the nitro group at the sixth position. This is followed by a Friedel-Crafts acylation to introduce the chloro group at the second position. Finally, the fluoropropyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and fluoropropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Chloro-3-(3-fluoropropyl)-6-aminoquinoline.
科学的研究の応用
2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoropropyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-3-(3-fluoropropyl)-6-aminoquinoline: Similar structure but with an amino group instead of a nitro group.
2-Chloro-3-(3-fluoropropyl)-6-methoxyquinoline: Features a methoxy group at the sixth position.
2-Chloro-3-(3-fluoropropyl)-6-hydroxyquinoline: Contains a hydroxy group at the sixth position.
Uniqueness
2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
特性
CAS番号 |
610320-26-8 |
|---|---|
分子式 |
C12H10ClFN2O2 |
分子量 |
268.67 g/mol |
IUPAC名 |
2-chloro-3-(3-fluoropropyl)-6-nitroquinoline |
InChI |
InChI=1S/C12H10ClFN2O2/c13-12-8(2-1-5-14)6-9-7-10(16(17)18)3-4-11(9)15-12/h3-4,6-7H,1-2,5H2 |
InChIキー |
WZVRGNDKKYYGON-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])CCCF)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


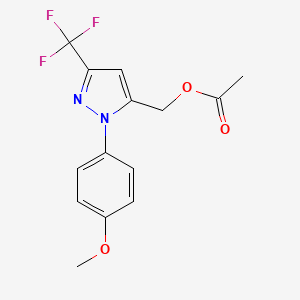
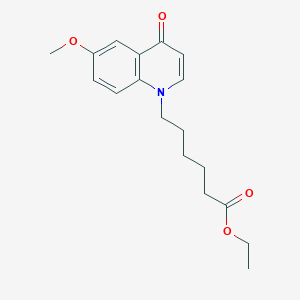
amino}acetic acid](/img/structure/B12575828.png)
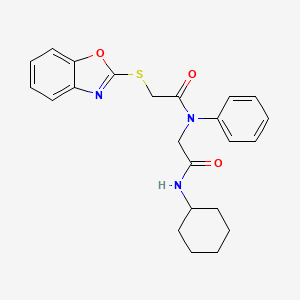
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
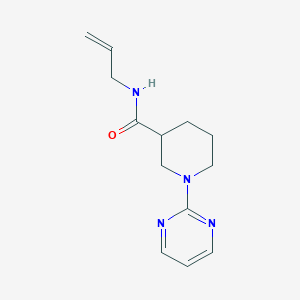
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)
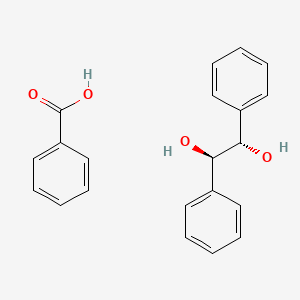


![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
